molecular formula C18H15ClN2O4S2 B2641676 3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798639-37-8

3-(1-((4'-Chloro-[1,1'-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2641676
CAS No.: 1798639-37-8
M. Wt: 422.9
InChI Key: HRNREQPCAKADAZ-UHFFFAOYSA-N
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Description

3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiazolidine-2,4-dione ring, an azetidine ring, and a biphenyl moiety with a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:

  • Formation of the Biphenyl Sulfonyl Azetidine Intermediate

      Starting Materials: 4’-Chloro-[1,1’-biphenyl]-3-sulfonyl chloride and azetidine.

      Reaction Conditions: The sulfonyl chloride is reacted with azetidine in the presence of a base such as triethylamine to form the sulfonyl azetidine intermediate.

  • Coupling with Thiazolidine-2,4-dione

      Starting Materials: The sulfonyl azetidine intermediate and thiazolidine-2,4-dione.

      Reaction Conditions: The intermediate is then coupled with thiazolidine-2,4-dione under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction of the sulfonyl group can yield the corresponding sulfide.
  • Substitution

    • The chloro substituent on the biphenyl moiety can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology and Medicine

    Pharmacophore: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in metabolic pathways.

    Antimicrobial Activity: Preliminary studies may indicate antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Industry

    Material Science:

Mechanism of Action

The mechanism by which 3-(1-((4’-Chloro-[1,1’-biphenyl]-3-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups. The thiazolidine-2,4-dione ring, for example, is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Azetidines: Other azetidine derivatives that are used as intermediates in organic synthesis.

Uniqueness

    Structural Complexity: The combination of a thiazolidine-2,4-dione ring with a sulfonyl azetidine and a chloro-substituted biphenyl moiety is unique, providing a distinct set of chemical properties and potential biological activities.

    Versatility: The presence of multiple reactive sites allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

This compound’s unique structure and reactivity make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

3-[1-[3-(4-chlorophenyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S2/c19-14-6-4-12(5-7-14)13-2-1-3-16(8-13)27(24,25)20-9-15(10-20)21-17(22)11-26-18(21)23/h1-8,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNREQPCAKADAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)Cl)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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